molecular formula C40H48N2 B12038811 9,9'-(2-Ethylhexyl)-9H,9'H-3,3'bicarbazole

9,9'-(2-Ethylhexyl)-9H,9'H-3,3'bicarbazole

Cat. No.: B12038811
M. Wt: 556.8 g/mol
InChI Key: TTZNNDYEAIMUAD-UHFFFAOYSA-N
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Description

9,9’-(2-Ethylhexyl)-9H,9’H-3,3’bicarbazole: is a compound belonging to the class of carbazole derivatives. Carbazoles are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This particular compound features a 2-ethylhexyl group attached to the nitrogen atoms of the carbazole rings, enhancing its solubility and processability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(2-Ethylhexyl)-9H,9’H-3,3’bicarbazole typically involves the following steps:

    N-Alkylation of Carbazole: The initial step involves the alkylation of carbazole with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Oxidative Coupling: The N-alkylated carbazole undergoes oxidative coupling using an oxidizing agent such as ferric chloride (FeCl3) or potassium persulfate (K2S2O8) in an organic solvent like chloroform or dichloromethane. This step forms the bicarbazole structure.

Industrial Production Methods: Industrial production of 9,9’-(2-Ethylhexyl)-9H,9’H-3,3’bicarbazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced carbazole derivatives.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups can be introduced onto the carbazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), organic solvents (e.g., dichloromethane).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, catalysts like iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated or nitro-substituted carbazole derivatives.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.

    Conducting Polymers: It serves as a monomer in the synthesis of conducting polymers for use in electronic devices.

Biology:

    Fluorescent Probes: The compound’s fluorescent properties make it useful in the design of fluorescent probes for biological imaging and diagnostics.

Medicine:

    Drug Development: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Dye and Pigment Production: The compound is used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 9,9’-(2-Ethylhexyl)-9H,9’H-3,3’bicarbazole is primarily related to its electronic properties. The compound can interact with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable it to participate in charge transport processes, making it valuable in electronic applications. Additionally, its fluorescent properties are attributed to the conjugated π-electron system, which allows for efficient absorption and emission of light.

Comparison with Similar Compounds

Uniqueness:

    Electronic Properties: The unique electronic properties of 9,9’-(2-Ethylhexyl)-9H,9’H-3,3’bicarbazole, attributed to the carbazole core, make it particularly valuable in organic electronics and optoelectronic devices.

    Fluorescent Properties: Its strong fluorescence and ability to form stable films enhance its applicability in biological imaging and diagnostics.

Properties

Molecular Formula

C40H48N2

Molecular Weight

556.8 g/mol

IUPAC Name

9-(2-ethylhexyl)-3-[9-(2-ethylhexyl)carbazol-3-yl]carbazole

InChI

InChI=1S/C40H48N2/c1-5-9-15-29(7-3)27-41-37-19-13-11-17-33(37)35-25-31(21-23-39(35)41)32-22-24-40-36(26-32)34-18-12-14-20-38(34)42(40)28-30(8-4)16-10-6-2/h11-14,17-26,29-30H,5-10,15-16,27-28H2,1-4H3

InChI Key

TTZNNDYEAIMUAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC(CC)CCCC)C6=CC=CC=C61

Origin of Product

United States

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